molecular formula C19H27N3O3 B10880901 Azepan-1-yl[1-(2-nitrobenzyl)piperidin-3-yl]methanone

Azepan-1-yl[1-(2-nitrobenzyl)piperidin-3-yl]methanone

Cat. No.: B10880901
M. Wt: 345.4 g/mol
InChI Key: NBSQRBPEUUUBIU-UHFFFAOYSA-N
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Description

1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone is a complex organic compound characterized by the presence of an azepane ring, a piperidine ring, and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the piperidine ring and the nitrobenzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone may involve large-scale synthesis techniques such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-Azepanyl[1-(2-aminobenzyl)-3-piperidyl]methanone.

Scientific Research Applications

1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the azepane and piperidine rings may interact with various receptors or enzymes. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Azepanyl[1-(3-nitrobenzyl)-3-piperidyl]methanone
  • 1-Azepanyl[1-(2-nitrobenzoyl)-3-piperidyl]methanone

Uniqueness

1-Azepanyl[1-(2-nitrobenzyl)-3-piperidyl]methanone is unique due to the specific positioning of the nitro group on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and may lead to different chemical and biological properties.

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

azepan-1-yl-[1-[(2-nitrophenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C19H27N3O3/c23-19(21-12-5-1-2-6-13-21)17-9-7-11-20(15-17)14-16-8-3-4-10-18(16)22(24)25/h3-4,8,10,17H,1-2,5-7,9,11-15H2

InChI Key

NBSQRBPEUUUBIU-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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